molecular formula C7H8O4S B13569156 Hydroxymethylbenzenesulphonic acid CAS No. 94086-65-4

Hydroxymethylbenzenesulphonic acid

Katalognummer: B13569156
CAS-Nummer: 94086-65-4
Molekulargewicht: 188.20 g/mol
InChI-Schlüssel: PUVZCXOXLTYJCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydroxymethylbenzenesulphonic acid is an organic compound with the molecular formula C7H8O4S. It is a derivative of benzenesulfonic acid, where a hydroxymethyl group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Vorbereitungsmethoden

Hydroxymethylbenzenesulphonic acid can be synthesized through several methods. One common synthetic route involves the sulfonation of benzene derivatives. For example, benzenesulfonic acid can be prepared by the action of chlorosulfonic acid on benzene . The hydroxymethyl group can then be introduced through a subsequent reaction with formaldehyde under acidic conditions. Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield.

Analyse Chemischer Reaktionen

Hydroxymethylbenzenesulphonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

    Reduction: The sulfonic acid group can be reduced to a sulfonate under specific conditions.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, where the hydroxymethyl and sulfonic acid groups direct the incoming electrophile to specific positions on the ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Hydroxymethylbenzenesulphonic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of hydroxymethylbenzenesulphonic acid involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with other molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can affect the compound’s solubility, reactivity, and overall behavior in different environments.

Vergleich Mit ähnlichen Verbindungen

Hydroxymethylbenzenesulphonic acid can be compared with other similar compounds, such as:

This compound is unique due to the presence of both the hydroxymethyl and sulfonic acid groups, which confer distinct chemical properties and reactivity patterns.

Eigenschaften

CAS-Nummer

94086-65-4

Molekularformel

C7H8O4S

Molekulargewicht

188.20 g/mol

IUPAC-Name

2-(hydroxymethyl)benzenesulfonic acid

InChI

InChI=1S/C7H8O4S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4,8H,5H2,(H,9,10,11)

InChI-Schlüssel

PUVZCXOXLTYJCV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CO)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.